1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluoro and methoxy group on one phenyl ring and a quinoline moiety on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-2-methoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 1-(4-Methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 1-(4-Chlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
Uniqueness
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and selectivity compared to similar compounds. The combination of these functional groups with the quinoline moiety contributes to its diverse range of applications and potential therapeutic benefits.
Properties
CAS No. |
914384-09-1 |
---|---|
Molecular Formula |
C19H14FNO2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14FNO2/c1-23-19-12-14(20)7-8-16(19)18(22)9-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3 |
InChI Key |
WKEJTDWNYOIYEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.